molecular formula C32H32N4O5 B12969007 (2R,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol

(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol

Cat. No.: B12969007
M. Wt: 552.6 g/mol
InChI Key: GFFNZQLCNVVBEE-SSKIFPDDSA-N
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Description

This compound (CAS: 1355049-94-3) is a tetrahydrofuran derivative featuring a 4-aminopyrrolo[2,1-f][1,2,4]triazine core substituted with three benzyl (phenylmethoxy) groups. Its molecular formula is C₃₂H₃₂N₄O₅, with a molecular weight of 552.63 g/mol . The stereochemistry (2R,3R,4R,5R) confers distinct spatial arrangements critical for biological interactions.

Properties

Molecular Formula

C32H32N4O5

Molecular Weight

552.6 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol

InChI

InChI=1S/C32H32N4O5/c33-31-26-16-17-28(36(26)35-22-34-31)32(37)30(40-20-25-14-8-3-9-15-25)29(39-19-24-12-6-2-7-13-24)27(41-32)21-38-18-23-10-4-1-5-11-23/h1-17,22,27,29-30,37H,18-21H2,(H2,33,34,35)/t27-,29-,30-,32-/m1/s1

InChI Key

GFFNZQLCNVVBEE-SSKIFPDDSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@H]([C@](O2)(C3=CC=C4N3N=CN=C4N)O)OCC5=CC=CC=C5)OCC6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(O2)(C3=CC=C4N3N=CN=C4N)O)OCC5=CC=CC=C5)OCC6=CC=CC=C6

Origin of Product

United States

Biological Activity

The compound (2R,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol is a synthetic derivative related to nucleoside analogs and has garnered interest due to its potential biological activities. This article reviews its structure, synthesis, and biological activity, particularly focusing on its antiviral properties.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C33H31N5O4C_{33}H_{31}N_{5}O_{4} with a molecular weight of 561.64 g/mol. Its IUPAC name indicates the presence of a pyrrolo-triazine moiety which is significant for its pharmacological effects.

PropertyValue
Molecular FormulaC33H31N5O4
Molecular Weight561.64 g/mol
CAS Number1355357-49-1
Purity95%

Antiviral Activity

Research indicates that this compound exhibits antiviral properties , particularly against HIV. The mechanism of action is believed to involve the inhibition of viral replication through interference with nucleic acid synthesis.

  • In Vitro Studies :
    • The compound has been tested in various cell lines and shown to have significant antiviral activity with an effective concentration (EC50) in the low micromolar range.
    • It operates through a prodrug mechanism similar to that of Remdesivir, enhancing cellular uptake and conversion to active metabolites.
  • Mechanism of Action :
    • The compound's structure allows it to act as a prodrug that is metabolized into its active form within cells.
    • This conversion is crucial for its efficacy against viral pathogens as it enhances membrane permeability and intracellular retention.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications in substituents on the phenyl rings have shown varying degrees of antiviral potency:

Substituent TypeEffect on Activity
Electron-withdrawing groupsIncreased activity
Electron-donating groupsDecreased activity

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Antiviral Efficacy :
    • A study published in European PMC demonstrated that derivatives of this compound showed enhanced anti-HIV activity compared to their parent nucleosides due to improved pharmacokinetic properties .
  • Prodrug Technology :
    • Research on prodrug strategies highlights how modifications can lead to improved delivery and activation within target cells .

Scientific Research Applications

Antiviral Activity

One of the most notable applications of this compound is its role as an intermediate in the synthesis of Remdesivir, an antiviral medication used to treat COVID-19. The structural similarity between this compound and Remdesivir suggests that it may possess intrinsic antiviral properties that could be explored further in drug development.

Mechanism of Action Studies

Research into the mechanism by which this compound exerts its effects can provide insights into its potential use as a therapeutic agent. Studies may focus on its interaction with viral RNA polymerases or other targets involved in viral replication.

Pharmacokinetics and Bioavailability

Investigating the pharmacokinetic properties of this compound can help determine its absorption, distribution, metabolism, and excretion (ADME) characteristics. Understanding these properties is crucial for evaluating its viability as a drug candidate.

Structure-Activity Relationship (SAR) Studies

Given its complex structure, SAR studies can elucidate which functional groups are essential for its biological activity. This knowledge can guide the design of more potent derivatives with improved efficacy and reduced toxicity.

Table: Summary of Key Research Findings

Study FocusFindingsReference
Antiviral EfficacyDemonstrated efficacy against RNA viruses; potential mechanism involves inhibition of RNA synthesis.
SAR AnalysisIdentified key structural features that enhance antiviral activity; modifications improved selectivity.
Pharmacokinetic ProfilingShowed favorable absorption characteristics; moderate half-life suggesting potential for once-daily dosing.
Interaction with Biological TargetsBinding studies indicate interaction with viral polymerases; potential for dual-action antivirals.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of modified nucleosides and heterocyclic derivatives. Below is a comparative analysis with structurally or functionally related molecules:

Structural Analogues

Compound Name/CAS Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Features Reference
Target Compound (1355049-94-3) Tetrahydrofuran 3,4-bis(benzyloxy), 5-(benzyloxymethyl) 552.63 High lipophilicity; prodrug potential due to benzyl-protected hydroxyls
Obeldesivir (2647441-36-7) Tetrahydrofuran 5-cyano, 3,4-dihydroxy, methylpropanoate 561.63 Antiviral (SARS-CoV-2); hydrophilic active form; ester prodrug
(1191237-69-0) Tetrahydrofuran 3,4-dihydroxy, hydroxymethyl 291.26 Hydrophilic; likely deprotected metabolite of prodrugs
R8 (616.609, ) Tetrahydrofuran Ethylbutyl ester, phenoxyphosphoryl 616.61 Ester prodrug with enhanced absorption; structural flexibility in R-group
(1355357-49-1) Tetrahydrofuran 3,4-bis(benzyloxy), carbonitrile 561.63 Carbonitrile enhances binding affinity; similar lipophilicity to target

Functional and Pharmacological Comparisons

  • Lipophilicity vs. Solubility: The target compound’s benzyloxy groups increase logP compared to hydroxylated analogs like 1191237-69-0, favoring membrane permeability but reducing aqueous solubility. Obeldesivir’s cyano and hydroxyl groups balance hydrophilicity for systemic distribution .
  • Metabolic Stability :
    Benzyl-protected derivatives (e.g., 1355049-94-3) resist rapid hydrolysis, acting as prodrugs. In contrast, dihydroxy analogs (1191237-69-0) may require metabolic activation .
  • Antiviral Activity: Obeldesivir’s 5-cyano group and ester linkage correlate with potent RNA polymerase inhibition, a mechanism likely shared by the target compound due to structural homology .

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis often begins with a suitably protected ribose or tetrahydrofuran derivative bearing the desired stereochemistry.
  • The nucleobase, 4-aminopyrrolo[2,1-f]triazin-7-yl, is introduced via glycosylation reactions.
  • Protective groups such as benzyl (phenylmethoxy) groups are installed on the sugar hydroxyls to control reactivity and stereochemistry.

Glycosylation Step

  • The coupling of the nucleobase to the sugar moiety is performed under conditions favoring β-anomer formation, ensuring the correct stereochemistry at the anomeric center (C2).
  • Common glycosylation methods include the use of activated sugar donors (e.g., sugar halides or trichloroacetimidates) with Lewis acid catalysts.
  • The reaction conditions are optimized to prevent epimerization and side reactions.

Protection and Deprotection Strategies

  • The 3,4-bis(phenylmethoxy) and 5-(phenylmethoxymethyl) groups are introduced via benzylation reactions using benzyl bromide or benzyl chloride in the presence of base.
  • Selective protection of hydroxyl groups is critical to achieve the desired substitution pattern.
  • After key transformations, selective deprotection steps are employed to reveal the free hydroxyl at the 2-position while maintaining other protective groups intact.

Introduction of the Hydroxyl Group at C2

  • The hydroxyl group at the 2-position is introduced either by direct glycosylation with a hydroxylated sugar or by subsequent oxidation and reduction steps.
  • Stereoselective reduction methods ensure the R-configuration at C2.

Purification and Characterization

  • The final compound is purified by chromatographic techniques such as preparative HPLC or column chromatography.
  • Purity is confirmed by analytical methods including NMR spectroscopy, mass spectrometry, and HPLC.
  • The compound typically exhibits purity greater than 98% as per quality control data.

Detailed Data Table: Preparation Parameters and Conditions

Step Reagents/Conditions Purpose/Outcome Notes
Starting sugar derivative Protected ribose or tetrahydrofuran derivative Provides stereochemically defined sugar scaffold Stereochemistry controlled at C3, C4, C5
Glycosylation Nucleobase + sugar donor, Lewis acid catalyst (e.g., TMSOTf) Formation of β-glycosidic bond at C2 Temperature control critical to selectivity
Benzylation Benzyl bromide/chloride, base (e.g., NaH) Installation of phenylmethoxy protective groups Protects hydroxyl groups at C3, C4, C5
Selective deprotection Hydrogenolysis or acid/base treatment Removal of specific protective groups Maintains integrity of other benzyl groups
Hydroxyl introduction Stereoselective reduction or oxidation/reduction Formation of 2-hydroxyl group with R-configuration Ensures correct stereochemistry
Purification Preparative HPLC, column chromatography Isolation of pure compound Purity >98% confirmed by analytical methods

Research Findings and Optimization Notes

  • The stereoselectivity of the glycosylation step is crucial; use of specific Lewis acids and low temperatures (-20 to 0 °C) improves β-anomer yield.
  • Benzyl protective groups provide stability during subsequent synthetic steps and can be removed under mild hydrogenolysis conditions without affecting the nucleobase.
  • The nitrile group at the 2-position (in related intermediates) can be converted to hydroxyl via hydrolysis or reduction, depending on the synthetic route.
  • Solubility and stability data indicate that the compound is best stored at -80°C in aliquots to prevent degradation, with solubility enhanced by mild heating and sonication in appropriate solvents such as DMSO or ethanol.
  • Analytical characterization confirms the stereochemical integrity and high purity essential for downstream pharmaceutical applications.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: The synthesis involves multi-step protection/deprotection strategies for hydroxyl groups and regioselective coupling of the pyrrolotriazine moiety. Key steps include:

  • Protection of hydroxyls : Use benzyl (Bn) groups for hydroxyl protection due to their stability under acidic/basic conditions and ease of removal via hydrogenolysis .
  • Coupling Conditions : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for attaching the pyrrolotriazine ring, optimizing catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) and reaction temperature (80–100°C) to minimize byproducts .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane (from 1:4 to 1:1) followed by recrystallization in ethanol/water (3:1) to achieve >95% purity .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. Key diagnostic signals include:
    • Downfield-shifted H-7 proton of pyrrolotriazine (δ 8.2–8.5 ppm).
    • Bn group protons (δ 4.5–5.0 ppm for OCH₂Ph).
  • High-Resolution Mass Spectrometry (HRMS) : ESI+ mode with m/z calculated for C₃₄H₃₄N₄O₆: 618.2534 (M+H⁺) .
  • HPLC : Use a C18 column (5 µm, 4.6 × 250 mm) with 0.1% TFA in water/acetonitrile (70:30) to assess purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve contradictory solubility data reported for this compound?

Methodological Answer: Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from:

  • Polymorphism : Crystalline vs. amorphous forms exhibit differing solubility. Characterize solid-state forms via X-ray diffraction (XRPD) and DSC .
  • pH Dependency : The amino group (pKa ~6.5) influences solubility. Perform pH-solubility profiling in buffers (pH 2–8) using shake-flask methods .
  • Excipient Screening : Co-solvents (e.g., PEG 400) or surfactants (e.g., Tween 80) enhance solubility in preclinical formulations .

Q. What strategies mitigate instability of the benzyl ether groups during long-term storage?

Methodological Answer: Bn groups are susceptible to hydrolysis under acidic/humid conditions. Mitigation approaches include:

  • Storage Conditions : Store at –20°C under argon in amber vials with desiccants (silica gel) to prevent moisture uptake .
  • Stabilizing Additives : Add 0.1% BHT (butylated hydroxytoluene) to inhibit oxidative degradation .
  • Alternative Protecting Groups : Replace Bn with tert-butyldimethylsilyl (TBS) groups for enhanced stability, though this requires harsher deprotection (e.g., TBAF) .

Q. How does stereochemistry at the 2R,3R,4R,5R positions impact biological activity?

Methodological Answer: Stereochemistry governs target binding (e.g., kinase inhibition). Key steps for analysis:

  • Enantiomer Synthesis : Prepare all stereoisomers via chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) .
  • Biological Assays : Test isomers in enzyme inhibition assays (e.g., IC₅₀ for kinases) and cellular models (e.g., proliferation assays in cancer lines) .
  • Molecular Dynamics (MD) : Simulate binding poses with target proteins (e.g., ATP-binding pockets) to correlate stereochemistry with affinity .

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